Fmoc-his(mmt)-oh
Overview
Description
Fmoc-His(MMt)-OH is a derivative of the amino acid histidine . It is used in research and not for medicinal or household use .
Synthesis Analysis
Fmoc-His(MMt)-OH is used in the preparation of peptides. The synthesis involves the coupling of amino acid monomers, and the development of protecting group strategies for relevant amino acids .Molecular Structure Analysis
The molecular formula of Fmoc-His(MMt)-OH is C41H35N3O5 . Its molecular weight is 649.73 g/mol . The structure includes a fluorenylmethyloxycarbonyl (Fmoc) group and a 4-methoxytrityl (MMt) group .Physical And Chemical Properties Analysis
Fmoc-His(MMt)-OH is a white to off-white crystalline substance . . The compound should be stored in a sealed, cool, and dry condition .Scientific Research Applications
1. Synthesis of Polyamide Nucleic Acids (PNAs)
Fmoc-his(mmt)-oh is used in the synthesis of polyamide nucleic acids (PNAs). The use of 4-Methoxyphenyldiphenylmethyl (Mmt) protecting groups for the exocyclic amino function of nucleobases enhances monomer solubility and allows final deprotection by mild acid treatment, exemplified by the synthesis of heptameric and octameric PNAs (Breipohl et al., 1996).
2. Peptide Synthesis
The compound is employed in peptide synthesis. For instance, the solid-phase peptide synthesis of megainin I on 2-chlorotrityl resin utilized Fmoc-His(Mmt)-OH, demonstrating its suitability for peptide synthesis due to its stability against base and quantitative removal under mild conditions (Barlos et al., 1991).
3. Preparation of Branched and Cyclic Peptides
Fmoc-his(mmt)-oh is used in preparing branched and cyclic peptides or modifying peptides with dye labels, biotin, or functional groups. Its acid labile nature makes it a useful building block in such syntheses (Tong & Hong, 2001).
4. Solid-Phase Peptide Synthesis
Its application in solid-phase peptide synthesis (SPPS) is notable. For instance, in synthesizing Tyr1-somatostatin on 2-chlorotrityl resin, Fmoc-Cys(Mmt)-OH was used, showcasing its considerable acid lability and effectiveness in SPPS (Barlos et al., 2009).
5. Synthesis of Peptide Crosslinkers
In preparing peptide crosslinkers for biomimetic scaffolds in tissue engineering, Fmoc-his(mmt)-oh has been used. It enables the synthesis of peptides with reactive groups for grafting (He & Jabbari, 2006).
6. Synthesis of Ligand-Targeted Fluorescent-Labelled Chelating Peptide Conjugates
It plays a role in assembling targeting ligands, peptidic spacers, fluorescent tags, and chelating cores for the attachment of cytotoxic molecules or radiotracers. This method has applications in cancer diagnostics and imaging (Sengupta et al., 2018).
Safety And Hazards
Fmoc-His(MMt)-OH should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
Fmoc-His(MMt)-OH has potential applications in the field of peptide drug discovery. It can be used in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides, which offer the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXYQHDPFNGLFW-LHEWISCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568887 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-his(mmt)-oh | |
CAS RN |
133367-33-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1-[(4-methoxyphenyl)(diphenyl)methyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50568887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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